molecular formula C16H18ClFN2O2S B2928912 3-chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide CAS No. 952982-19-3

3-chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide

Cat. No.: B2928912
CAS No.: 952982-19-3
M. Wt: 356.84
InChI Key: ABUZZFCOUMFZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with chlorine (at position 3) and fluorine (at position 4). Sulfonamides are widely studied for their pharmacological and material science applications, particularly as enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name

3-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN2O2S/c1-20(2)13-5-3-12(4-6-13)9-10-19-23(21,22)14-7-8-16(18)15(17)11-14/h3-8,11,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUZZFCOUMFZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide is a compound that exhibits significant biological activity, particularly in the context of its potential therapeutic applications. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, drawing on diverse sources to provide a comprehensive understanding.

Chemical Structure and Properties

The compound belongs to the class of aryl sulfonamides, characterized by the presence of a sulfonamide group attached to an aromatic system. Its specific structural features include:

  • Chlorine atom at the 3-position.
  • Dimethylamino group at the para position relative to the sulfonamide.
  • Fluorine atom at the 4-position on the benzene ring.

Antiviral Activity

Research indicates that aryl sulfonamides, including derivatives similar to this compound, can inhibit viral entry and replication. A study demonstrated that specific modifications in the structure of sulfonamide compounds could enhance their antiviral efficacy against influenza viruses. The 3-chloro derivative maintained activity but was noted to be less potent compared to other analogs .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For instance:

  • Monoamine Transporters : Compounds with similar structures have been shown to interact with monoamine transporters, which are crucial for neurotransmission. The compound's ability to inhibit these transporters could suggest potential applications in treating mood disorders or other neurological conditions .

Cytotoxicity and Selectivity

Cytotoxicity assays conducted on various cell lines revealed that while some aryl sulfonamides exhibit antiviral properties, they may also present cytotoxic effects depending on their concentration and structural modifications. The selectivity index is an important factor in determining the therapeutic viability of such compounds .

Case Studies and Research Findings

StudyFocusFindings
Antiviral ActivityDemonstrated inhibition of influenza virus replication; structural modifications affect potency.
Monoamine TransportersShowed interaction with hSERT; implications for antidepressant development.
Fluorescent SubstratesIdentified superior uptake in hSERT-expressing cells; potential for high-throughput screening applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sulfonamide derivatives share structural or functional similarities with the target compound:

N-(2,3-Dimethylphenyl)-4-Fluoro-N-[(4-Fluorophenyl)Sulfonyl]Benzenesulfonamide

  • Structure : A "double" sulfonamide with two fluorinated aryl groups and a 2,3-dimethylphenyl substituent.
  • Key Features : The dual sulfonamide groups and fluorine atoms may enhance thermal stability and electronic properties. This compound was synthesized accidentally, highlighting the complexity of sulfonamide chemistry .

N-[4-(3-Chloro-4-Fluorophenylamino)-3-Cyano-7-Ethoxyquinolin-6-yl]-4-(Dimethylamino)-2(E)-Butenamide

  • Structure: A complex sulfonamide-quinoline hybrid with chloro, fluoro, and dimethylamino groups.
  • Key Features: The dimethylamino group is part of a butenamide side chain, which may influence solubility and binding kinetics .
  • Comparison : While structurally distinct, the presence of both chloro and fluoro substituents aligns with the target compound’s design, suggesting shared electronic effects.

2-Fluoro-N,3-Dimethylbenzene-1-Sulfonamide

  • Structure : A simpler sulfonamide with fluorine and methyl substituents.
  • Key Features : Methyl groups enhance hydrophobicity, while fluorine modulates electronic properties .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Features
Target Compound C₁₆H₁₇ClFN₂O₂S 346.8 g/mol 3-Cl, 4-F, N-(4-(dimethylamino)phenethyl) Potential for enhanced solubility/binding
N-(2,3-Dimethylphenyl)-4-Fluoro-... C₂₀H₁₈F₂N₂O₄S₂ 476.5 g/mol 4-F, 2,3-dimethylphenyl Dual sulfonamide, thermal stability
N-[4-(3-Chloro-4-Fluorophenylamino)-... C₂₄H₂₂ClFN₄O₃S 513.0 g/mol Cl, F, dimethylamino-butenamide Hybrid quinoline-sulfonamide structure
2-Fluoro-N,3-Dimethylbenzene-1-Sulfonamide C₈H₁₀FNO₂S 203.2 g/mol 2-F, 3-CH₃ Simplicity, hydrophobicity

Research Findings from Analogous Compounds

  • Electronic Effects: Chloro and fluoro substituents on aromatic rings are known to withdraw electrons, influencing sulfonamide reactivity and binding to biological targets (e.g., enzymes or receptors) .
  • Role of Amines: Ethyl 4-(dimethylamino) benzoate () demonstrates higher reactivity than methacrylate-based amines, suggesting that the dimethylamino group in the target compound may enhance its interaction with polar environments or acidic residues .
  • Synthetic Challenges : Accidental formation of double sulfonamides () underscores the need for precise reaction conditions in synthesizing such derivatives .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 3-chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide, and how can reaction conditions be optimized to minimize by-products?

Methodological Answer: The synthesis typically involves sulfonylation of 3-chloro-4-fluorobenzenesulfonyl chloride (a key intermediate, as in ) with 4-(dimethylamino)phenethylamine. Optimization includes:

  • Stoichiometric Control: Maintaining a 1:1 molar ratio of sulfonyl chloride to amine to prevent over-sulfonylation.
  • Temperature: Reactions are performed at 0–5°C in anhydrous dichloromethane to suppress side reactions like hydrolysis of the sulfonyl chloride.
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) isolates the product from by-products such as unreacted amine or disubstituted derivatives .
  • Monitoring: Thin-layer chromatography (TLC) or LC-MS tracks reaction progress.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Signals at δ 2.8–3.1 ppm (dimethylamino group), δ 6.5–7.8 ppm (aromatic protons), and δ 3.4–3.7 ppm (phenethyl CH₂ groups) confirm substitution patterns.
    • ¹³C NMR: Peaks near 40–45 ppm (N(CH₃)₂) and 115–150 ppm (aromatic carbons) validate connectivity .
  • FT-IR: Strong absorption at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirms sulfonamide formation .
  • Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ matches the exact mass (e.g., calculated for C₁₆H₁₈ClFN₂O₂S: 364.08 g/mol).

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to target proteins, and how are these predictions validated experimentally?

Methodological Answer:

  • Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models interactions between the compound and target proteins (e.g., kinases or GPCRs). Key steps:
    • Prepare the protein structure (PDB ID) and ligand (optimized geometry via DFT).
    • Score binding poses using scoring functions (e.g., Gibbs free energy).
  • Validation:
    • In vitro Assays: Competitive binding assays (e.g., fluorescence polarization) or enzymatic inhibition studies (IC₅₀ determination) corroborate docking results.
    • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying substituents on the benzene ring) to test computational predictions .

Q. What strategies resolve discrepancies between crystallographic data and computational models of the compound’s molecular conformation?

Methodological Answer:

  • Data Collection: Use high-resolution (<1.2 Å) X-ray diffraction data. SHELX programs () refine structures, accounting for twinning or disorder.
  • Computational Refinement: Compare DFT-optimized geometries with crystallographic data using software like Mercury. Adjust torsion angles in the phenethyl group if deviations exceed 10° .
  • Validation: Cross-check with spectroscopic data (e.g., NOESY NMR for spatial proximity of aromatic protons) .

Q. How should researchers investigate metabolic stability and pharmacokinetics of this compound in preclinical models?

Methodological Answer:

  • In vitro Stability:
    • Liver Microsomes: Incubate the compound with microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS/MS. The trifluoromethyl group (if present in analogs) enhances metabolic stability by reducing oxidative metabolism .
  • In vivo Studies:
    • Pharmacokinetic Profiling: Administer intravenously/orally to rodents. Collect plasma samples at intervals (0–24 h) to calculate AUC, Cₘₐₓ, and bioavailability.
    • Tissue Distribution: Use radiolabeled compound (¹⁴C) to track accumulation in target organs .

Contradiction Analysis & Troubleshooting

Q. How to address inconsistent biological activity data across assay conditions?

Methodological Answer:

  • Variable Control:
    • Buffer Composition: Test activity in buffers with varying pH (6.5–7.5) and ionic strength, as sulfonamides may exhibit pH-dependent solubility .
    • Cell Line Specificity: Use isogenic cell lines to rule out genetic variability (e.g., hKV10.1-expressing cells in ).
  • Solubility Correction: Pre-dissolve the compound in DMSO (<0.1% final concentration) and confirm solubility in assay media via dynamic light scattering (DLS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.